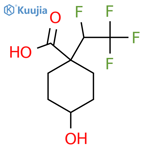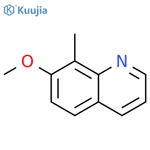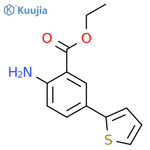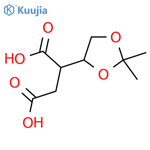アルカン
Alkanes are a class of hydrocarbons characterized by the chemical formula CnH2n+2, where n represents the number of carbon atoms in the molecule. These molecules consist solely of single bonds between carbon and hydrogen atoms, making them the simplest saturated hydrocarbons. Alkanes can exist as gases (like methane), liquids (such as pentane or hexane), or waxy solids depending on their molecular size.
Structurally, alkanes form a continuous chain or branched chains of carbon atoms with hydrogen atoms attached to each carbon atom. The linear structure of alkanes allows for the formation of various isomers as the number of carbon atoms increases, leading to a diverse range of compounds. Due to their stable nature and low reactivity, alkanes are widely used in numerous applications including petroleum refining, fuel production, and as solvents.
In addition, alkanes play crucial roles in organic synthesis, serving as starting materials for more complex molecules through chemical reactions such as cracking or hydrogenation. Their unique physical properties make them indispensable components in industries ranging from petrochemicals to pharmaceuticals.

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
 |
Tetracontane | 4181-95-7 | C40H82 |
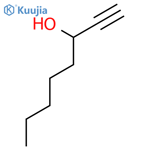 |
(S)-3-Hydroxy-1-octyne | 32556-71-1 | C8H14O |
 |
Butane-1,1,1,4,4,4-d6(7CI,8CI,9CI) | 13183-67-0 | C4H10 |
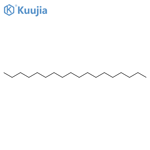 |
Octadecane | 593-45-3 | C18H38 |
 |
n-Tetradecane | 629-59-4 | C14H30 |
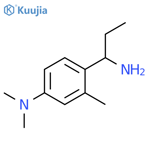 |
Hydroxypropyl cellulose | 9004-64-2 | C3H7O* |
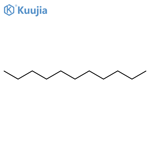 |
Undecane | 1120-21-4 | C11H24 |
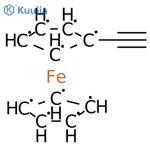 |
Ethynylferrocene (>90%) | 1271-47-2 | C12H10Fe |
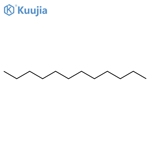 |
Dodecane | 112-40-3 | C12H26 |
 |
9-Octadecyn-1-one,1-oxazolo[4,5-b]pyridin-2-yl- | 288862-89-5 | C24H34N2O2 |
関連文献
-
1. Book reviews
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
推奨される供給者
-
Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
